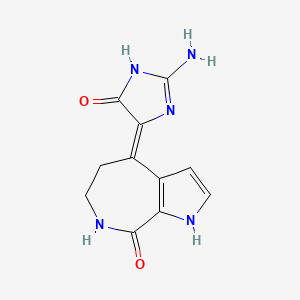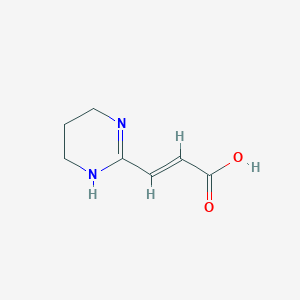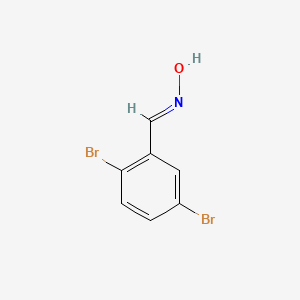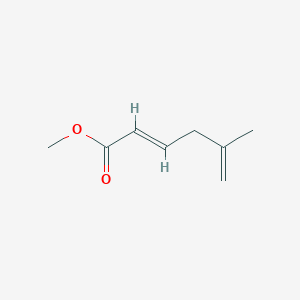
4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-octadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-octadecanoate, also known as β-glucogallin, is a natural gallotannin compound found in various plants. This molecule has gained attention in the field of scientific research due to its numerous potential applications in various fields, including medicine, food, and cosmetics.
Mécanisme D'action
The mechanism of action of β-glucogallin is complex and not fully understood. However, it is believed that β-glucogallin exerts its effects through various mechanisms, including the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways.
Biochemical and Physiological Effects
β-glucogallin has been shown to possess numerous biochemical and physiological effects. In vitro studies have demonstrated that β-glucogallin possesses potent antioxidant and anti-inflammatory properties. In vivo studies have shown that β-glucogallin can reduce oxidative stress, inflammation, and tumor growth in animal models. Furthermore, β-glucogallin has been shown to possess anti-diabetic properties by regulating blood glucose levels and improving insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using β-glucogallin in lab experiments is its natural origin, which makes it safe for use in humans and animals. Furthermore, β-glucogallin is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using β-glucogallin in lab experiments is its instability, which can affect its efficacy and reproducibility.
Orientations Futures
There are numerous future directions for research on β-glucogallin. One area of research is the development of novel synthesis methods to improve the yield and stability of β-glucogallin. Another area of research is the investigation of the mechanism of action of β-glucogallin and its potential applications in various fields, including medicine, food, and cosmetics. Furthermore, the development of β-glucogallin-based drugs and products for commercial use is an area of research that holds great potential.
Méthodes De Synthèse
β-glucogallin can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the reaction of gallic acid with glucose in the presence of a catalyst such as sulfuric acid or hydrochloric acid. Enzymatic synthesis involves the use of enzymes such as β-glucosidase and gallic acid esterase to catalyze the reaction between gallic acid and glucose. Microbial synthesis involves the use of microorganisms such as Aspergillus niger and Penicillium sp. to produce β-glucogallin through fermentation.
Applications De Recherche Scientifique
β-glucogallin has been extensively studied for its potential applications in various fields, including medicine, food, and cosmetics. In medicine, β-glucogallin has been shown to possess antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic properties. In food, β-glucogallin has been used as a natural preservative due to its antimicrobial properties. In cosmetics, β-glucogallin has been used as an anti-aging agent due to its ability to inhibit the activity of collagenase, an enzyme that breaks down collagen in the skin.
Propriétés
Numéro CAS |
376646-06-9 |
|---|---|
Nom du produit |
4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-octadecanoate |
Formule moléculaire |
C₃₀H₅₆O₁₂ |
Poids moléculaire |
608.76 |
Synonymes |
(2S,3R,4R,5S,6R)-3,4-Dihydroxy-6-(hydroxymethyl)-5-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl Stearate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Ethyl trans-Cinnamate-[d5]](/img/structure/B1141962.png)